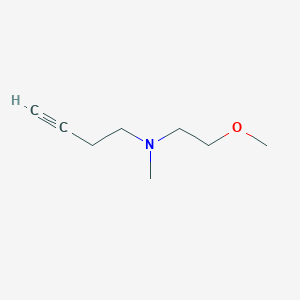
(But-3-yn-1-yl)(2-methoxyethyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-3-yn-1-yl)(2-methoxyethyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a but-3-yn-1-yl group, a 2-methoxyethyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-1-yl)(2-methoxyethyl)methylamine typically involves the reaction of but-3-yn-1-ol with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
But-3-yn-1-ol+2-methoxyethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(But-3-yn-1-yl)(2-methoxyethyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(But-3-yn-1-yl)(2-methoxyethyl)methylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (But-3-yn-1-yl)(2-methoxyethyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (But-3-yn-1-yl)(2-methoxyethyl)amine
- (But-3-yn-1-yl)(2-ethoxyethyl)methylamine
- (But-3-yn-1-yl)(2-methoxypropyl)methylamine
Uniqueness
(But-3-yn-1-yl)(2-methoxyethyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
(But-3-yn-1-yl)(2-methoxyethyl)methylamine is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications in pharmacology. The focus will be on its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a butynyl group, a methoxyethyl moiety, and a methylamine functional group, which may contribute to its biological activity.
Research indicates that the compound may interact with various biological targets, potentially influencing pathways related to inflammation, neurotransmission, and cellular signaling. The presence of the alkyne group suggests possible interactions with enzymes that recognize or utilize unsaturated substrates.
Inhibition Studies
A significant area of research has focused on the inhibition of specific enzymes. For instance, studies have shown that compounds similar to this compound can inhibit lysosomal phospholipase A2 (LPLA2), which is implicated in drug-induced phospholipidosis. This inhibition correlates with a decrease in cellular lipid accumulation, which is critical for understanding the compound's safety profile and therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings regarding structural modifications and their impact on biological activity:
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| Addition of alkyl groups | Increased potency | |
| Methoxy substitution | Enhanced solubility | |
| Variations in chain length | Altered enzyme affinity |
These modifications suggest that careful tuning of the chemical structure can lead to improved therapeutic profiles.
Neuroprotective Effects
In vitro studies have demonstrated that derivatives of this compound exhibit neuroprotective effects against oxidative stress in neuronal cell lines. Specifically, these compounds have been shown to reduce apoptosis and promote cell survival under stress conditions .
Anti-inflammatory Properties
Another study highlighted the anti-inflammatory properties of similar compounds through the inhibition of pro-inflammatory cytokine release. This suggests potential applications in treating inflammatory diseases .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N-methylbut-3-yn-1-amine |
InChI |
InChI=1S/C8H15NO/c1-4-5-6-9(2)7-8-10-3/h1H,5-8H2,2-3H3 |
InChI Key |
BNTAOEVVNMFVTB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#C)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















